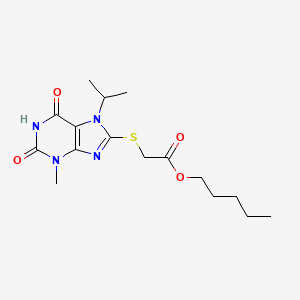

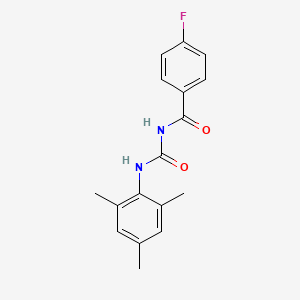

4-fluoro-N-(mesitylcarbamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

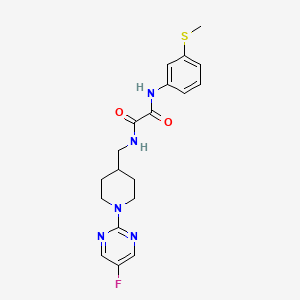

The synthesis of benzamides, which includes compounds like “4-fluoro-N-(mesitylcarbamoyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzamides

4-fluoro-N-(mesitylcarbamoyl)benzamide can be used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Pharmaceutical Applications

Benzamides, which can be synthesized using 4-fluoro-N-(mesitylcarbamoyl)benzamide, are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .

Industrial Applications

Benzamides are also widely used in industries such as paper, plastic, and rubber . They are used as an intermediate product in the synthesis of therapeutic agents .

Antiplatelet Activity

Amide derivatives, which can be synthesized using 4-fluoro-N-(mesitylcarbamoyl)benzamide, also show antiplatelet activity .

Mechanically Adaptable Molecular Crystals

4-fluoro-N-(mesitylcarbamoyl)benzamide can be used in the creation of mechanically adaptable molecular crystals . These crystals have potential applications in flexible smart materials and devices .

Plastic Deformation in Single Crystals

4-fluoro-N-(mesitylcarbamoyl)benzamide can be used to study the mechanism of plastic deformation in single crystals . These crystals can be repeatedly irreversibly bent and returned to their original shape without concomitant delamination or loss of integrity .

Wirkmechanismus

While the exact mechanism of action for “4-fluoro-N-(mesitylcarbamoyl)benzamide” is not available, benzamides have been studied extensively for their anticancer activities . For instance, 2-substituted benzimidazoles have shown diverse anticancer activities, and their mechanisms of action are influenced by the substitution pattern around the nucleus .

Safety and Hazards

The safety data sheet for a similar compound, “4-Fluoro-N-methylbenzamide”, indicates that it is harmful if swallowed and may cause skin and eye irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective clothing and ensuring good ventilation .

Zukünftige Richtungen

Research into benzamides, including “4-fluoro-N-(mesitylcarbamoyl)benzamide”, continues to be a vibrant field. For instance, studies are being conducted to understand the activation and deactivation of inter-peptide bonds in fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers . Such research could lead to the development of more effective therapeutic agents.

Eigenschaften

IUPAC Name |

4-fluoro-N-[(2,4,6-trimethylphenyl)carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-10-8-11(2)15(12(3)9-10)19-17(22)20-16(21)13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEABCIXUMKSETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)NC(=O)C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.